molecular formula C35H70O2 B14375845 2-Heptyldecyl octadecanoate CAS No. 90326-96-8

2-Heptyldecyl octadecanoate

Cat. No.: B14375845
CAS No.: 90326-96-8
M. Wt: 522.9 g/mol
InChI Key: NGVVXRLQCKNIFV-UHFFFAOYSA-N
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Description

2-Heptyldecyl octadecanoate is a branched-chain ester synthesized from 2-heptyldecyl alcohol (a 17-carbon alcohol with a methyl branch at the second carbon) and octadecanoic acid (stearic acid, C18). This structure confers unique physicochemical properties, such as enhanced solubility in non-polar solvents, lower melting points compared to linear analogs, and surfactant capabilities due to steric hindrance from branching .

Properties

CAS No.

90326-96-8

Molecular Formula

C35H70O2

Molecular Weight

522.9 g/mol

IUPAC Name

2-heptyldecyl octadecanoate

InChI

InChI=1S/C35H70O2/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-26-29-32-35(36)37-33-34(30-27-24-12-9-6-3)31-28-25-14-11-8-5-2/h34H,4-33H2,1-3H3

InChI Key

NGVVXRLQCKNIFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCC)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Heptyldecyl octadecanoate can be synthesized through the esterification reaction between octadecanoic acid (stearic acid) and 2-heptyldecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to drive the reaction to completion. The general reaction is as follows:

C18H36O2 (stearic acid) + C17H36O (2-heptyldecanol) → C35H70O2 (2-heptyldecyl octadecanoate) + H2O\text{C18H36O2 (stearic acid) + C17H36O (2-heptyldecanol) → C35H70O2 (this compound) + H2O} C18H36O2 (stearic acid) + C17H36O (2-heptyldecanol) → C35H70O2 (2-heptyldecyl octadecanoate) + H2O

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors or reactive distillation techniques to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction under milder conditions.

Types of Reactions:

Common Reagents and Conditions:

    Acidic Hydrolysis: Using strong acids like hydrochloric acid or sulfuric acid.

    Basic Hydrolysis (Saponification): Using bases like sodium hydroxide or potassium hydroxide.

    Transesterification: Catalyzed by acids, bases, or enzymes.

Major Products Formed:

    Hydrolysis: Octadecanoic acid and 2-heptyldecanol.

    Transesterification: New esters and alcohols depending on the reacting alcohol.

Scientific Research Applications

2-Heptyldecyl octadecanoate has diverse applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-heptyldecyl octadecanoate primarily involves its interaction with lipid membranes and its ability to form stable emulsions. As an ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery systems, it can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles or liposomes .

Comparison with Similar Compounds

The following analysis compares 2-heptyldecyl octadecanoate with structurally related esters, emphasizing differences in alkyl chain configuration, functional groups, and applications.

Structural and Functional Comparisons

Table 1: Key Properties of this compound and Analogous Esters
Compound Structure Molecular Formula Molecular Weight Physical State (25°C) Key Applications References
This compound Branched C17 ester C35H68O2 ~520.9 Likely liquid Surfactant, emulsifier Inferred
Heptadecyl octadecanoate Linear C17 ester C35H70O2 522.9 Liquid/solid* Surfactant, emulsifier
Butyl octadecanoate Short-chain (C4) ester C22H44O2 340.6 Liquid Food coatings, plastics
Glycidyl octadecanoate Epoxide-functionalized ester C21H40O4 356.5 Liquid Larvicidal agents
2-Ethylhexyl 12-(acetyloxy)octadecanoate Branched ester with acetyloxy group C28H52O4 452.7 Liquid Plasticizers, coatings
Methylpenta(oxyethyl) heptadecanoate Polyoxyethylene-modified ester C29H58O7 542.7 Liquid Hydrophilic formulations
DSPE (1,2-distearoyl-sn-glycero-3-phosphorylethanolamine) Phospholipid with stearate chains C41H82NO8P 772.1 Solid Liposomes, drug delivery

*Note: Heptadecyl octadecanoate’s state depends on temperature due to its long alkyl chains .

Heptadecyl Octadecanoate (CAS 18299-82-6)
  • A linear analog of this compound, this compound exhibits surfactant properties and is used in emulsification. Its straight-chain structure allows efficient packing in micelles, enhancing stability in hydrophobic systems .
Butyl Octadecanoate
  • A short-chain ester with applications in food-grade coatings and plastics. Its hydrolysis products (butanol and stearic acid) are considered low-risk, though toxicological data remain incomplete .
Glycidyl Octadecanoate
  • Features an epoxide group, enabling crosslinking reactivity. Demonstrated larvicidal activity against mosquitoes, attributed to ester and epoxide functional groups disrupting larval membranes .
Methylpenta(oxyethyl) Heptadecanoate
  • Incorporates polyoxyethylene chains, increasing hydrophilicity. Used in formulations requiring water solubility, such as detergents or cosmetic emulsions .
DSPE
  • A phospholipid with dual stearate chains, critical for forming lipid bilayers in drug delivery systems. Its high purity (>98%) ensures biocompatibility in pharmaceutical applications .

Key Differentiators of this compound

Branching Effects: The 2-heptyldecyl group introduces steric hindrance, reducing crystallization and lowering melting points compared to linear analogs like heptadecyl octadecanoate. This enhances solubility in non-polar solvents .

Surfactant Efficiency : Branched esters often exhibit superior emulsifying properties due to disrupted molecular packing, improving interfacial activity .

Biocompatibility: Unlike glycidyl esters (reactive epoxides) or DSPE (complex phospholipids), this compound lacks polar functional groups, making it less reactive and suitable for industrial rather than biomedical uses.

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